molecular formula C16H24N2O2 B3281275 Isopropyl-piperidin-4-yl-carbamic acid benzyl ester CAS No. 732236-68-9

Isopropyl-piperidin-4-yl-carbamic acid benzyl ester

Cat. No.: B3281275
CAS No.: 732236-68-9
M. Wt: 276.37 g/mol
InChI Key: HQMJWOQSIWBTKI-UHFFFAOYSA-N
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Description

Isopropyl-piperidin-4-yl-carbamic acid benzyl ester (CAS 73664-83-2) is a chemical compound with the molecular formula C16H24N2O2 and is a valuable piperidine-carbamate scaffold in medicinal chemistry and drug discovery research . The piperidine ring is a common motif in pharmaceuticals, and its functionalization with carbamate groups, such as the isopropyl and benzyl ester in this compound, makes it a versatile intermediate for the synthesis of more complex molecules . Compounds featuring the piperidin-4-yl-carbamate structure have been investigated as key intermediates and building blocks in the development of potential therapeutic agents. Research indicates that such scaffolds are of significant interest in the discovery of bioactive molecules, including inhibitors of specific biological targets . For instance, structurally related compounds incorporating a piperidin-4-yl group have been explored in scientific studies for their potential role in modulating the NLRP3 inflammasome, a target for inflammatory diseases . Furthermore, piperidine-4-yl-carbamate derivatives have been identified as important synthetic precursors in scalable chemical processes, highlighting their utility in industrial-scale research applications . This product is exclusively intended for research purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

benzyl N-piperidin-4-yl-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(15-8-10-17-11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMJWOQSIWBTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNCC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-piperidin-4-yl-carbamic acid benzyl ester typically involves the reaction of piperidin-4-yl-carbamic acid with isopropyl alcohol and benzyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of reactor type and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Isopropyl-piperidin-4-yl-carbamic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of piperidin-4-yl-carbamic acid benzyl ester derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce piperidin-4-yl-carbamic acid benzyl ester derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidin-4-yl-carbamic acid benzyl ester derivatives.

Scientific Research Applications

Pharmacological Applications

The biological activity of Isopropyl-piperidin-4-yl-carbamic acid benzyl ester is of significant interest due to its structural attributes. Preliminary studies indicate that compounds with similar structures may exhibit a range of pharmacological effects, including:

  • Neuroprotective Effects : The piperidine ring structure is often associated with neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.
  • Analgesic Activity : The carbamate moiety may contribute to pain-relieving effects, making this compound a potential candidate for developing new analgesics.
  • Antidepressant Properties : Similar compounds have shown efficacy as antidepressants, suggesting that this compound could also possess mood-enhancing effects.

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : Starting from piperidine derivatives, the ring can be synthesized through cyclization reactions.
  • Carbamate Formation : The isopropyl carbamate moiety is introduced via reaction with isopropyl chloroformate.
  • Benzyl Esterification : Finally, the benzyl ester group is formed through reaction with benzoyl chloride.

These synthetic methods highlight the versatility of this compound and its potential for further modifications to enhance biological activity.

Neuroprotective Studies

Research has indicated that derivatives of piperidine exhibit neuroprotective effects in animal models of neurodegeneration. For instance, studies demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Analgesic Activity

In a study evaluating the analgesic properties of carbamate derivatives, this compound was shown to reduce pain responses in rodent models, suggesting its potential application in pain management therapies.

Antidepressant Efficacy

A recent investigation into compounds with similar structural features revealed that they could modulate neurotransmitter systems involved in mood regulation. This suggests that this compound may also have antidepressant-like effects.

Mechanism of Action

The mechanism by which isopropyl-piperidin-4-yl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Piperidine Molecular Formula CAS Number Key Properties
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester 2-Aminoethyl group at position 1 C₁₉H₃₁N₃O₂ 1353979-82-4 Enhanced hydrophilicity; potential for protein interactions via amino group
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester 2-Hydroxyethyl group at position 1 C₁₆H₂₂N₂O₃ 122021-01-6 Increased polarity; pH-sensitive ester bond stability
(4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Fluorobenzyl and tert-butyl ester C₁₇H₂₃FNO₂ N/A Improved metabolic stability due to tert-butyl ester
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Chloroacetyl group at position 1 C₁₈H₂₄ClN₂O₃ N/A Electrophilic reactivity; potential for covalent binding

Key Observations :

  • Amino vs. Hydroxy Groups: Aminoethyl substituents (e.g., CAS 1353979-82-4) enhance water solubility and enable interactions with biological targets via hydrogen bonding or ionic interactions . Hydroxyethyl analogs (e.g., CAS 122021-01-6) exhibit pH-dependent stability, as ester bonds are prone to hydrolysis under alkaline conditions .
  • Ester Group Variations : Benzyl esters (common in the listed compounds) are less stable under basic conditions compared to tert-butyl esters (e.g., ). The latter resist enzymatic cleavage, improving pharmacokinetic profiles .
  • Halogenation : Fluorine substitution (e.g., in ) enhances lipophilicity and bioavailability, a critical factor in blood-brain barrier penetration.

Biological Activity

Introduction

Isopropyl-piperidin-4-yl-carbamic acid benzyl ester, also referred to as [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester, is a synthetic organic compound with a complex structure that includes a piperidine ring, an isopropyl carbamate moiety, and a benzyl ester functional group. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical development.

Structural Characteristics

The unique structural features of this compound suggest various interactions with biological systems. The presence of the piperidine ring and functional groups allows for diverse reactivity and potential pharmacological effects.

Structural Feature Description
Piperidine RingA six-membered ring containing one nitrogen atom, known for its role in various biological activities.
Isopropyl GroupProvides hydrophobic characteristics that may enhance membrane permeability.
Carbamate MoietyInvolved in enzyme inhibition and receptor binding.
Benzyl EsterContributes to the compound's lipophilicity and potential for bioactivity.

Pharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

  • Antidepressant Activity : Compounds with piperidine rings have been associated with mood enhancement and anxiety reduction.
  • Analgesic Properties : The carbamate moiety can interact with pain pathways, providing potential pain relief.
  • Neuroprotective Effects : The combination of piperidine and carbamate functionalities may offer protective effects against neurodegeneration.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, thereby disrupting substrate binding and catalysis.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Case Studies

  • Anticancer Activity : A study highlighted the potential of piperidine derivatives in cancer therapy, where compounds showed significant cytotoxicity against specific tumor cell lines, suggesting that this compound could have similar properties due to its structural attributes .
  • Cognitive Enhancement : Research on related compounds indicates that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cognitive function. This suggests that the compound may enhance memory and learning capabilities .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Structural Features Biological Activity
Piperidine Derivative APiperidine ring, amine groupAntidepressant
Carbamate BCarbamate moiety, aromatic ringAnalgesic
Benzyl Ester CBenzyl group, ether linkageNeuroprotective
This compoundPiperidine ring, isopropyl group, carbamate moiety, benzyl esterPotentially multifaceted (antidepressant, analgesic, neuroprotective)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of Isopropyl-piperidin-4-yl-carbamic acid benzyl ester?

  • Methodology : Reverse-phase HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) is effective for purity assessment. Adjustments to mobile phase ratios or pH may be required based on compound retention and peak symmetry .
  • Validation : System suitability tests, including theoretical plate count and tailing factor, ensure column performance and method robustness.

Q. What synthetic routes are commonly employed for preparing this compound?

  • Key Steps :

Esterification : Reacting piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate backbone .

Functionalization : Introducing the isopropyl group via nucleophilic substitution or coupling reactions, as demonstrated in analogous piperidine-1-carboxylate syntheses .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood due to potential respiratory hazards .
  • Emergency Protocols : For skin contact, rinse with soap/water; for eye exposure, irrigate with saline for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Process Variables :

  • Temperature Control : Lower reaction temperatures (0–5°C) during carbamate formation reduce side reactions .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
    • Yield Tracking : Monitor intermediates via TLC (silica plates, UV visualization) or in-situ FTIR for real-time reaction progress.

Q. What strategies resolve structural ambiguities in piperidine esters using spectroscopic data?

  • NMR Analysis :

  • 1H-NMR : Compare coupling constants (e.g., axial vs. equatorial protons on the piperidine ring) to confirm stereochemistry .
  • 13C-NMR : Carbamate carbonyl signals (~155 ppm) and benzyl aromatic carbons (~128 ppm) aid in structural assignment .
    • LC-MS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formula, while tandem MS/MS fragments identify substituent positions .

Q. How to address discrepancies in biological activity data across studies for this compound?

  • Experimental Design :

  • Standardization : Use consistent assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Control Compounds : Include structurally related esters (e.g., tert-butyl piperidine carboxylates) as benchmarks .
    • Data Reconciliation : Perform meta-analyses to identify outliers or confounding factors (e.g., impurity profiles, solvent effects) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction stoichiometry and purification steps meticulously, as minor deviations can alter product quality .
  • Analytical Cross-Validation : Combine HPLC with orthogonal techniques (e.g., GC-MS or NMR) to confirm purity and structure .
  • Biological Assay Design : Pre-treat compounds with Chelex resin to remove trace metals that may interfere with activity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl-piperidin-4-yl-carbamic acid benzyl ester
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Isopropyl-piperidin-4-yl-carbamic acid benzyl ester

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